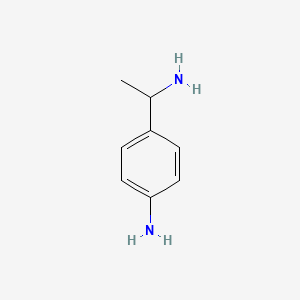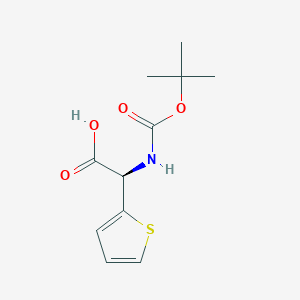
2-Etinil-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C8H13BO2. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by its ethynyl group attached to a boron atom, which is further stabilized by a dioxaborolane ring structure.
Aplicaciones Científicas De Investigación
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of advanced materials and polymers
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an ethynylating agent. The reaction typically involves the use of a palladium catalyst and a base under inert conditions to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Addition Reactions: The compound can undergo radical addition reactions with polyhaloalkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Radical Initiators: Used in addition reactions.
Bases: Such as potassium carbonate, used to facilitate substitution reactions.
Major Products:
Substituted Alkenes: Formed through substitution reactions.
Biaryls: Formed through Suzuki-Miyaura cross-coupling reactions.
Haloalkanes: Formed through radical addition reactions.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the activation of the ethynyl group, which can then participate in various chemical reactions. The boron atom in the dioxaborolane ring stabilizes the intermediate species formed during these reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric effects of the dioxaborolane ring .
Comparación Con Compuestos Similares
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Vinylboronic Acid Pinacol Ester
- Allylboronic Acid Pinacol Ester
Comparison: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ethynyl group, which provides distinct reactivity compared to similar compounds. While other boronic acid pinacol esters like vinylboronic acid pinacol ester and allylboronic acid pinacol ester are used in similar coupling reactions, the presence of the ethynyl group in 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for additional types of reactions, such as radical additions .
Propiedades
IUPAC Name |
2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h1H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOXJIIUMORBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579181 | |
| Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347389-74-6 | |
| Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key reaction that 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane readily undergoes?
A1: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane readily undergoes radical addition reactions with polyhaloalkanes. [, ] For example, it reacts with bromotrichloromethane in the presence of a radical initiator. [, ] This reaction highlights the compound's utility in forming new carbon-carbon bonds via radical pathways.
Q2: What makes perfluoroalkyl iodides particularly interesting in reactions with 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
A2: Perfluoroalkyl iodides demonstrate interesting reactivity with 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [, ] The presence of fluorine atoms in perfluoroalkyl groups can significantly alter the electronic and steric properties of molecules, influencing their reactivity and potentially leading to unique reaction outcomes compared to non-fluorinated analogues.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)










![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)


